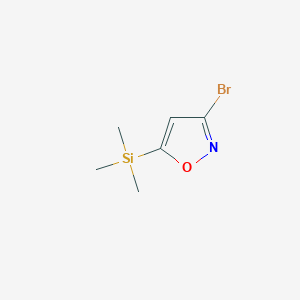
5-cyclopropyl-2-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-cyclopropyl-2-methylaniline (5-CPM) is an aromatic amine compound with a cyclopropyl group attached to its benzene ring. It is a white crystalline solid that is insoluble in water, but soluble in many organic solvents. 5-CPM has a variety of applications in the fields of organic chemistry, biochemistry, and materials science. In particular, it has been used as a starting material for the synthesis of various organic compounds, as a reagent in various chemical reactions, and as an additive to a variety of materials.
Scientific Research Applications
5-cyclopropyl-2-methylaniline has been used in numerous scientific research applications. It has been used as a starting material for the synthesis of various organic compounds, as a reagent in various chemical reactions, and as an additive to a variety of materials. In addition, 5-cyclopropyl-2-methylaniline has been used as a model compound to study the structure-activity relationships of aromatic amines. It has also been used to investigate the effects of cyclopropyl groups on the properties of aromatic amines.
Mechanism of Action
The mechanism of action of 5-cyclopropyl-2-methylaniline is not yet fully understood. However, it is known that the presence of the cyclopropyl group increases the stability of the molecule and can affect the reactivity of the amine group. In addition, the cyclopropyl group is known to increase the solubility of the molecule in organic solvents.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-cyclopropyl-2-methylaniline are not yet fully understood. However, it is known that the presence of the cyclopropyl group may affect the metabolism of the molecule and its interaction with biological systems. In addition, the presence of the cyclopropyl group may affect the solubility of the molecule in biological fluids.
Advantages and Limitations for Lab Experiments
The advantages of using 5-cyclopropyl-2-methylaniline in laboratory experiments include its low cost, high solubility in organic solvents, and its ability to serve as a model compound for studying the structure-activity relationships of aromatic amines. The main limitation of using 5-cyclopropyl-2-methylaniline in laboratory experiments is its insolubility in water, which can limit its use in certain types of experiments.
Future Directions
Future research on 5-cyclopropyl-2-methylaniline could focus on further elucidating its mechanism of action, studying its biochemical and physiological effects, and investigating its potential applications in materials science and organic synthesis. In addition, further research could be conducted to investigate the effects of cyclopropyl groups on the properties of aromatic amines. Finally, research could be conducted to explore the potential of 5-cyclopropyl-2-methylaniline as a drug delivery system.
Synthesis Methods
5-cyclopropyl-2-methylaniline can be synthesized in a two-step process. The first step involves the reaction of cyclopropyl bromide with aniline in the presence of a base, such as sodium hydroxide, to form 5-cyclopropyl-2-methylaniline. The second step involves the reaction of 5-cyclopropyl-2-methylaniline with a strong acid, such as sulfuric acid, to form the desired product.
properties
| { "Design of the Synthesis Pathway": "The synthesis of 5-cyclopropyl-2-methylaniline can be achieved through a multi-step process involving the reaction of a cyclopropyl ketone with aniline followed by reduction and methylation.", "Starting Materials": [ "Cyclopropylacetone", "Aniline", "Sodium borohydride", "Methyl iodide", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Cyclopropylacetone is reacted with aniline in the presence of hydrochloric acid to form 5-cyclopropyl-2-phenyl-2-pentanone.", "Step 2: Sodium borohydride is added to the reaction mixture to reduce the ketone group to an alcohol.", "Step 3: The resulting alcohol is then methylated using methyl iodide in the presence of sodium hydroxide to form 5-cyclopropyl-2-methylaniline.", "Step 4: The product is extracted from the reaction mixture using ethyl acetate and purified by recrystallization from water." ] } | |
CAS RN |
1247739-25-8 |
Product Name |
5-cyclopropyl-2-methylaniline |
Molecular Formula |
C10H13N |
Molecular Weight |
147.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




